molecular formula C9H20Cl2N2O2 B2404904 Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 2138513-97-8

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B2404904
CAS No.: 2138513-97-8
M. Wt: 259.17
InChI Key: VMLIGAYQLCCRCZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is a piperidine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and activity profiles are required .

Properties

IUPAC Name

methyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLIGAYQLCCRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138513-97-8
Record name methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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